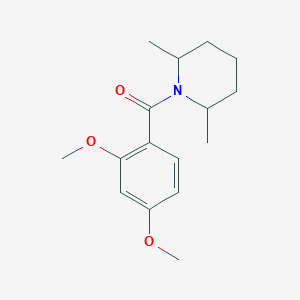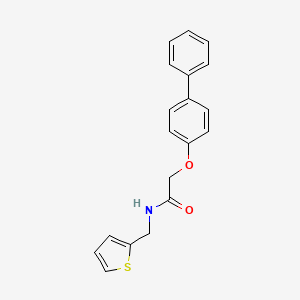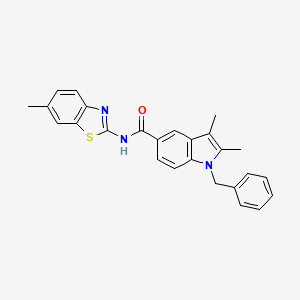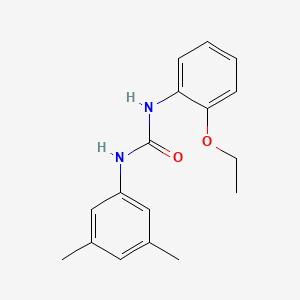
(2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone is an organic compound that features a methanone group bonded to a 2,4-dimethoxyphenyl ring and a 2,6-dimethylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde and 2,6-dimethylpiperidine.
Formation of Intermediate: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2,6-dimethylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow for the design of analogs with improved pharmacological properties, such as increased potency, selectivity, or bioavailability.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone: Unique due to its specific substitution pattern and potential biological activities.
(2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone group.
(2,4-Dimethoxyphenyl)(2,6-dimethylpiperidin-1-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanone group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and substitution pattern. This unique structure allows for distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H23NO3/c1-11-6-5-7-12(2)17(11)16(18)14-9-8-13(19-3)10-15(14)20-4/h8-12H,5-7H2,1-4H3 |
InChI Key |
GWDUUVNGRKEMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B10969122.png)

![5-[(5-Benzyl-3-carbamoylthiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10969133.png)
![4-{[(2,4-difluorophenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10969150.png)

![1,4-Bis[4-(pyrimidin-2-yl)piperazin-1-yl]butane-1,4-dione](/img/structure/B10969158.png)

![3-(3,4-dichlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10969167.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B10969179.png)

![3-Chloro-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10969185.png)
![3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10969205.png)
![4-[(4-ethylphenyl)sulfonyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B10969210.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1H-indol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10969226.png)
